Product packaging for Vocacapsaicin hydrochloride(Cat. No.:CAS No. 1931116-92-5)

Vocacapsaicin hydrochloride

Cat. No.: B10860170
CAS No.: 1931116-92-5
M. Wt: 496.1 g/mol
InChI Key: WOJDHHAJADLOCK-RVDQCCQOSA-N
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Description

Contextualizing Capsaicin (B1668287) as a Parent Compound in Neurobiological Research

Capsaicin, the pungent component in chili peppers, has long been a pivotal tool in neurobiological research, particularly in the study of pain mechanisms. nih.govresearchgate.net Its primary mechanism of action involves the selective activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel found on nociceptive nerve fibers. algologia.grresearchgate.net The binding of capsaicin to the TRPV1 receptor causes an influx of calcium ions, leading to a burning sensation and pain. nih.govjhu.edu

Paradoxically, this initial excitatory effect is followed by a prolonged period of desensitization, where the neuron becomes unresponsive to further stimuli. algologia.grresearchgate.net This desensitization is the basis for capsaicin's analgesic properties. By depleting substance P, a key neurotransmitter for pain impulses, capsaicin can render the skin and joints insensitive to pain. foodb.causpharmacist.com This unique dual action has made capsaicin a valuable compound for studying pain pathways and for the therapeutic management of various pain conditions. nih.govfoodb.ca

However, the clinical application of capsaicin has been hampered by several factors, including its poor water solubility, which complicates its formulation and delivery. algologia.grresearchgate.net Furthermore, the initial intense burning sensation upon application can be a significant deterrent for patient compliance. anesthesiaexperts.com

Rationale for Prodrug Development: Advancements in Targeted Delivery and Pharmacological Modulation

The development of vocacapsaicin hydrochloride as a prodrug of capsaicin aims to overcome the limitations of the parent compound while harnessing its therapeutic potential. algologia.grnih.gov The primary rationale for this prodrug approach is to enhance targeted delivery and modulate the pharmacological effects of capsaicin. algologia.grinvivochem.com

By creating a water-soluble precursor, vocacapsaicin allows for localized administration via injection directly to the surgical site. algologia.grinvivochem.com Once injected, it rapidly converts to the lipophilic capsaicin, which can then cross cell membranes to reach the TRPV1 receptors on target neurons. invivochem.com This targeted delivery is thought to minimize the widespread activation of neurons that can occur with topical capsaicin products, potentially reducing side effects. invivochem.com

The prodrug strategy also allows for a more controlled release of the active compound at the desired site of action. algologia.gr This sustained release can lead to a prolonged analgesic effect from a single administration, a significant advantage in the management of postsurgical pain. algologia.grconcentricanalgesics.com Research has shown that a single local administration of vocacapsaicin during surgery can reduce pain and opioid consumption for an extended period post-operation. algologia.grnih.gov This approach represents a significant advancement in the quest for effective, long-lasting, and non-opioid pain management solutions. concentricanalgesics.com

Research Findings on Vocacapsaicin

Study AspectFindingCitation
Mechanism Vocacapsaicin is a prodrug that rapidly converts to the TRPV1 agonist, capsaicin, at the surgical site. medchemexpress.cominvivochem.com
Delivery Its high water solubility allows for localized injection and targeted delivery. algologia.gr
Efficacy A single intraoperative administration has been shown to significantly reduce postsurgical pain and opioid consumption for at least 96 hours. algologia.grnih.gov
Pharmacokinetics Systemic exposure to vocacapsaicin and its metabolites, including capsaicin, is transient. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42ClN3O4 B10860170 Vocacapsaicin hydrochloride CAS No. 1931116-92-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1931116-92-5

Molecular Formula

C26H42ClN3O4

Molecular Weight

496.1 g/mol

IUPAC Name

[2-methoxy-4-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl] 2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C26H41N3O4.ClH/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3;/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30);1H/b11-7+;

InChI Key

WOJDHHAJADLOCK-RVDQCCQOSA-N

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl

Origin of Product

United States

Molecular and Mechanistic Underpinnings of Vocacapsaicin Hydrochloride

Prodrug Conversion Dynamics and Metabolite Formation

Vocacapsaicin is engineered as an acid-stable prodrug that remains intact in moderately acidic solutions, allowing for stable formulation. eventscribe.net However, at physiological pH, it undergoes a rapid and efficient conversion to its active form, capsaicin (B1668287), and a concurrent byproduct. eventscribe.net

Intramolecular Cyclization-Release Mechanism of Capsaicin Liberation

The release of capsaicin from vocacapsaicin occurs through an intramolecular cyclization-release mechanism. eventscribe.net At a physiological pH of 7.5 and a temperature of 37°C, the vocacapsaicin molecule rapidly cyclizes. eventscribe.netnih.gov This internal rearrangement results in the liberation of capsaicin and the formation of a cyclic urea (B33335) byproduct, CA-101, as the sole conversion products. nih.gov This targeted conversion at the surgical site allows for the efficient delivery of capsaicin. eventscribe.net

Enzymatic Independence of Vocacapsaicin Hydrolysis

The conversion of vocacapsaicin to capsaicin is a chemical process driven by physiological pH and temperature, and it is not dependent on enzymatic hydrolysis. eventscribe.net In vitro studies have demonstrated that vocacapsaicin quantitatively converts to capsaicin and CA-101 in a phosphate (B84403) buffer system simulating physiological conditions, with a half-life of approximately 3 minutes. eventscribe.net This rapid, non-enzymatic conversion ensures a predictable and efficient release of the active compound at the target site. eventscribe.net

Identification and Biological Assessment of Conversion Products (e.g., CA-101)

The primary conversion products of vocacapsaicin are capsaicin and CA-101. nih.gov While capsaicin is the pharmacologically active agent, the byproduct CA-101 has been evaluated in vitro for biological activity and has been found to be inactive. nih.gov In vivo pharmacokinetic studies in rats have shown that after subcutaneous administration of vocacapsaicin, both capsaicin and CA-101 are rapidly released. eventscribe.net The plasma concentration profiles of capsaicin were comparable following equimolar doses of either vocacapsaicin or capsaicin itself, indicating efficient in vivo conversion. eventscribe.net

In Vitro Conversion of Vocacapsaicin to Capsaicin and CA-101
ConditionParameterValue
pH 7.5, 37°CHalf-life~3 minutes
Pharmacokinetic Parameters of Capsaicin and CA-101 After Subcutaneous Administration of Vocacapsaicin in Rats
CompoundCmax (ng/mL)Tmax (h)AUC0-t (ng·hr/mL)
CapsaicinNot explicitly statedNot explicitly stated163 ± 28
CA-101121 ± 171.2 ± 0.45397 ± 46

Receptor Interaction and Signal Transduction Pathways

The analgesic effect of vocacapsaicin is mediated through the interaction of its active form, capsaicin, with a specific receptor on nociceptive neurons. concentricanalgesics.comconcentricanalgesics.com This interaction initiates a cascade of events leading to the desensitization of these pain-sensing nerve fibers. concentricanalgesics.comconcentricanalgesics.com

Transient Receptor Potential Vanilloid 1 (TRPV1) Agonism and Specificity

Capsaicin is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. patsnap.commedcentral.com The TRPV1 receptor is a non-selective cation channel predominantly expressed on the peripheral terminals of primary afferent C-fiber nociceptors. nih.govconcentricanalgesics.com When capsaicin binds to the TRPV1 receptor, it initially causes neuronal excitation, which is perceived as a burning sensation. nih.govfrontiersin.org This initial activation is followed by a prolonged period of desensitization. frontiersin.org Vocacapsaicin, by delivering capsaicin directly to the surgical site, ensures a localized and targeted activation of these receptors. medcentral.comconcentricanalgesics.com

Cellular and Subcellular Mechanisms of Nociceptor Desensitization

The sustained activation of TRPV1 receptors by capsaicin leads to a state of defunctionalization or desensitization of the nociceptor. concentricanalgesics.comfrontiersin.org This process is characterized by the inability of the neuron to respond not only to capsaicin but also to other noxious stimuli. frontiersin.org The cellular mechanisms underlying this desensitization are complex and involve several processes.

The initial influx of cations, particularly calcium, through the activated TRPV1 channel triggers a cascade of intracellular signaling events. frontiersin.org This can lead to the activation of calcium-dependent enzymes and subsequent modifications of the TRPV1 channel itself, rendering it less responsive to further stimulation. frontiersin.org With continued exposure to capsaicin, the nociceptors become reversibly desensitized, leading to durable analgesia without affecting motor function. nih.govconcentricanalgesics.com This selective desensitization of pain-conducting nerve fibers is the basis for the long-lasting pain relief observed with vocacapsaicin administration. concentricanalgesics.comconcentricanalgesics.com The process is considered a reversible defunctionalization of the C-fiber nociceptors. eventscribe.net

Dynamics of Intracellular Calcium Influx in Primary Afferent Neurons

The binding of capsaicin to the TRPV1 receptor, a non-selective cation channel, triggers a significant influx of extracellular calcium (Ca²⁺) into the primary afferent neuron. mdpi.comnih.gov This event is a primary consequence of TRPV1 activation and a critical step in the subsequent cellular responses. frontiersin.org The TRPV1 channel's high permeability to Ca²⁺ leads to a rapid and substantial increase in the intracellular calcium concentration. mdpi.comnih.gov

This initial influx of Ca²⁺ through the TRPV1 channel can also lead to further calcium release from intracellular stores, a process known as calcium-induced calcium release (CICR), amplifying the initial signal. researchgate.net The sustained elevation of intracellular Ca²⁺ is a key factor in the desensitization of the neuron to further painful stimuli, a hallmark of capsaicin's action. jneurosci.orgnih.gov

Calcium-Dependent Enzymatic Modulation of TRPV1 (e.g., Calcineurin)

The influx of calcium following TRPV1 activation by capsaicin initiates feedback mechanisms that modulate the channel's activity, a process in which calcium-dependent enzymes play a pivotal role. One such key enzyme is calcineurin, a Ca²⁺ and calmodulin-dependent phosphatase. researchgate.net

Elevated intracellular Ca²⁺ levels activate calcineurin, which then dephosphorylates the TRPV1 channel. researchgate.netjneurosci.org This dephosphorylation is a critical step in the process of TRPV1 desensitization, rendering the channel less responsive to subsequent stimulation by capsaicin or other agonists. researchgate.netnih.gov This enzymatic modulation contributes to the long-lasting analgesic effect observed after initial capsaicin exposure.

The following table summarizes the key molecular interactions in the calcineurin-mediated modulation of TRPV1:

MoleculeRoleEffect on TRPV1
Capsaicin AgonistActivates the channel, leading to Ca²⁺ influx.
Calcium (Ca²⁺) Second MessengerActivates calcineurin.
Calcineurin PhosphataseDephosphorylates the TRPV1 channel.
TRPV1 Ion ChannelBecomes desensitized and less responsive.
Regulation of High Voltage-Activated Calcium Channels (HVACC)

The significant increase in intracellular calcium concentration resulting from TRPV1 activation also influences other ion channels within the primary afferent neuron, including high voltage-activated calcium channels (HVACCs). The prolonged depolarization and high intracellular Ca²⁺ levels following capsaicin exposure lead to the inhibition of HVACCs. nih.gov

Calmodulin-Mediated Interactions with TRPV1

Calmodulin (CaM), a ubiquitous calcium-binding protein, is another critical mediator of the calcium-dependent regulation of TRPV1 activity. nih.gov Following the influx of Ca²⁺ through the capsaicin-activated TRPV1 channel, Ca²⁺ binds to CaM. The resulting Ca²⁺/CaM complex then directly interacts with the TRPV1 channel. nih.govsemanticscholar.org

This interaction occurs at specific binding sites on the intracellular domains of the TRPV1 protein. nih.govresearchgate.net The binding of the Ca²⁺/CaM complex to TRPV1 inhibits the channel's gating, reducing its open probability and leading to a decrease in current. nih.govnih.gov This negative feedback mechanism is a key component of the acute desensitization to capsaicin. nih.govresearchgate.net By sensing the increase in intracellular Ca²⁺ and subsequently inhibiting channel activity, calmodulin plays a vital role in the neuron's adaptive response to prolonged stimulation. nih.gov

Influence on Mechanosensitive Ion Channels (e.g., Piezo Proteins)

Recent research has revealed a cross-talk between TRPV1 channels and mechanosensitive ion channels, such as Piezo proteins. The activation of TRPV1 by capsaicin can lead to the inhibition of Piezo1 and Piezo2 channels. nih.gov This inhibition is not a direct interaction between capsaicin and Piezo channels but is rather a downstream consequence of TRPV1 activation and the subsequent cascade of intracellular events. nih.gov

The mechanism involves the depletion of plasma membrane phosphoinositides, specifically phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for Piezo channel activity. nih.gov The capsaicin-induced influx of Ca²⁺ through TRPV1 activates phospholipase C (PLC), which hydrolyzes PIP₂. The resulting depletion of this key membrane lipid leads to a reduction in the activity of Piezo channels. nih.gov This interaction suggests that part of the analgesic effect of capsaicin may be due to the inhibition of mechanosensation mediated by Piezo channels. nih.gov

The following table outlines the key molecules involved in this pathway:

MoleculeRoleEffect
Capsaicin TRPV1 AgonistInitiates the signaling cascade.
TRPV1 Ion ChannelAllows Ca²⁺ influx upon activation.
Calcium (Ca²⁺) Second MessengerActivates Phospholipase C.
Phospholipase C (PLC) EnzymeHydrolyzes PIP₂.
PIP₂ Membrane LipidDepletion leads to inhibition of Piezo channels.
Piezo Proteins Mechanosensitive Ion ChannelsActivity is reduced, potentially contributing to analgesia.

Preclinical Research Methodologies and Findings

In Vitro Cellular and Molecular Investigations

In vitro studies have been crucial in elucidating the basic mechanism of vocacapsaicin and the cellular responses to its active metabolite, capsaicin (B1668287).

Prodrug Conversion Kinetics under Physiologic Mimicking Conditions

Vocacapsaicin is engineered to be stable in acidic solutions, allowing for formulation, but to convert rapidly to capsaicin at the physiological pH and temperature found in body tissues. iiarjournals.org Under conditions mimicking those in the body (pH 7.5 and 37°C), vocacapsaicin hydrochloride undergoes a swift intramolecular cyclization. iiarjournals.org This reaction yields two products: the active compound trans-capsaicin and an inactive cyclic urea (B33335) metabolite, CA-101. spandidos-publications.com

Studies using reverse-phase ultra-performance liquid chromatography (RP-UPLC) have quantified this conversion. The process is both rapid and complete, with a reported half-life of approximately 3 minutes under these simulated physiological conditions. iiarjournals.org This ensures that capsaicin is quickly released at the target site following administration. iiarjournals.orgnih.gov In contrast, at a lower pH of 3.9 and ambient temperature, the compound shows minimal degradation over several hours, highlighting its stability for storage and handling. iiarjournals.org

Interactive Data Table: Conversion Kinetics of Vocacapsaicin

Condition Half-life Conversion Products Methodology
pH 7.5, 37°C ~3 minutes trans-capsaicin, CA-101 RP-UPLC
pH 3.9, Ambient Temp. Stable (>4 hours) Minimal degradation RP-UPLC

Cellular Responses to Capsaicin Activation Derived from Vocacapsaicin

While direct studies on the cellular death mechanisms induced by vocacapsaicin are limited, the extensive body of research on its active metabolite, capsaicin, provides a strong basis for understanding its downstream effects. Once vocacapsaicin converts to capsaicin, the latter compound is known to induce a range of cellular responses, primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. invivochem.comnih.gov

Capsaicin is a well-documented inducer of apoptosis, or programmed cell death, in various cell types. ijbs.com This process is often mediated by the activation of a family of cysteine proteases known as caspases. ilo.org Research has shown that capsaicin treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the key executioner caspase, caspase-3. iiarjournals.orgnih.gov

Activated caspase-3 is responsible for cleaving numerous cellular substrates, a critical one being poly(ADP-ribose) polymerase (PARP). spandidos-publications.com The cleavage of PARP is a hallmark of apoptosis. spandidos-publications.com This cascade of events ultimately leads to DNA fragmentation, another characteristic feature of apoptotic cell death. ilo.orgnih.gov Studies have demonstrated these effects in various cell lines, including human colon cancer cells and melanoma cells. spandidos-publications.comnih.gov

The mitochondria play a central role in the apoptotic process initiated by capsaicin. iiarjournals.org Capsaicin has been shown to disrupt the mitochondrial transmembrane potential. nih.gov A key event in this process is the mitochondrial permeability transition (MPT), which involves the opening of a non-specific pore in the inner mitochondrial membrane. oup.com

The induction of MPT leads to the release of pro-apoptotic factors from the mitochondria into the cytosol, most notably cytochrome c. iiarjournals.orgiiarjournals.org In the cytosol, cytochrome c can trigger the activation of the caspase cascade, specifically involving caspase-9, thereby linking mitochondrial dysfunction directly to the execution phase of apoptosis. iiarjournals.org This mitochondrial damage-dependent pathway is considered a significant component of capsaicin-induced cell death. nih.goviiarjournals.org

While apoptosis is a primary mechanism, capsaicin can also induce other forms of cell death, which may involve distinct morphological changes such as cell swelling and membrane blebbing. frontiersin.org At high concentrations, capsaicin can lead to necrotic cell death, which is often characterized by a loss of plasma membrane integrity, leading to cell swelling and eventual lysis. researchgate.net

Furthermore, other non-apoptotic cell death pathways like paraptosis and necroptosis have been reported in response to capsaicin, depending on the cell type and the concentration of the compound. frontiersin.org These pathways are generally characterized by cytoplasmic vacuolization and organelle swelling, differing from the typical condensed morphology of apoptosis. frontiersin.org

In Vivo Animal Model Studies and Their Contributions to Mechanistic Understanding

Preclinical studies in animal models have provided valuable insights into the behavior and effects of this compound in a living system. These studies have largely focused on the compound's pharmacokinetic profile and its local tissue effects, particularly in the context of pain management and wound healing.

In studies involving rat and rabbit osteotomy models (surgically created bone fractures), a single perioperative administration of vocacapsaicin was investigated. spandidos-publications.comresearchgate.net Pharmacokinetic analysis in these models revealed that systemic exposure to vocacapsaicin and its metabolites, including capsaicin, was transient. spandidos-publications.comiiarjournals.org This supports the intended mechanism of a locally acting agent with minimal systemic effects. spandidos-publications.com

The in vivo observations in rats were consistent with the rapid conversion to capsaicin that was measured in the in vitro studies under physiological-simulating conditions. iiarjournals.org The studies also evaluated the impact of vocacapsaicin on bone healing. In both rats and rabbits, vocacapsaicin, administered alone or in combination with the local anesthetic ropivacaine, did not have adverse effects on bone healing parameters. spandidos-publications.comresearchgate.net In fact, a trend toward enhanced bone healing was observed at a mid-range dose in the rat model. spandidos-publications.comresearchgate.net These findings support the continued development of vocacapsaicin as a site-specific therapeutic agent. spandidos-publications.com

Interactive Data Table: Summary of In Vivo Findings for Vocacapsaicin

Animal Model Key Findings Implication for Mechanism
Rat Femoral Osteotomy Transient systemic exposure to vocacapsaicin and capsaicin. No adverse effects on bone healing; potential for enhanced healing. Confirms rapid, local conversion and supports a favorable local safety profile.
Rabbit Ulnar Osteotomy Transient systemic exposure. No adverse effects on bone healing, alone or with ropivacaine. Demonstrates compatibility with other local anesthetics and reinforces local action.

Bone Healing and Regeneration Paradigms

Preclinical investigations into this compound have utilized established animal models to rigorously evaluate its impact on bone repair and regeneration. These studies have been fundamental in characterizing the compound's safety profile in the context of osseous tissue healing and in exploring the underlying biological mechanisms.

The evaluation of this compound's effect on bone healing has been conducted through unilateral osteotomy models in both rats and rabbits. iasp-pain.orgnih.govnih.gov In these studies, a surgical fracture is created to simulate a clinical scenario of bone injury and repair.

In a key study involving rats, a unilateral femoral osteotomy was performed. nih.govnih.govresearchgate.net The procedure involved creating a midshaft osteotomy using an oscillating saw, with care taken to irrigate the site to prevent thermal damage. nih.gov Fixation was achieved with a polyether ether ketone plate and metallic screws, stabilized with a cerclage wire. nih.gov Following the osteotomy, this compound was administered as a single perioperative instillation directly at the surgical site. nih.govnih.gov The animals were evaluated at 4 and 8 weeks post-surgery. nih.govnih.gov Assessments included radiography, histopathological examinations, ex vivo bone mineral density measurements, and biomechanical testing. nih.govnih.gov

Similarly, a unilateral ulnar osteotomy model was employed in rabbits. nih.govnih.govresearchgate.net In this model, this compound was administered via a combination of infiltration and instillation around the osteotomy site. nih.govresearchgate.net In some cohorts, it was administered in combination with the local anesthetic ropivacaine. nih.govnih.govresearchgate.net The evaluation of bone healing in the rabbit model was carried out at 2 and 10 weeks post-procedure, using similar assessment methods as in the rat model, with the exception of bone mineral density measurements. nih.govnih.gov

Findings from these rodent models have been consistent in demonstrating that this compound does not impede the bone healing process. In rats, there were no deleterious effects on bone healing parameters. iasp-pain.orgnih.govnih.govresearchgate.net Notably, a trend toward enhanced bone healing was observed in rats that received a mid-dose of the compound. nih.govnih.govresearchgate.net In rabbits, this compound, whether administered alone or in conjunction with ropivacaine, did not adversely affect the parameters of bone healing. iasp-pain.orgnih.govnih.govresearchgate.net Across both species, there were no vocacapsaicin-related effects on mortality, clinical observations, body weight, or food consumption. nih.govnih.gov Systemic exposure to vocacapsaicin and its active metabolite, capsaicin, was found to be transient. nih.govnih.gov

Interactive Data Table: Summary of Osteotomy Model Studies

Species Bone Fixation Method Vocacapsaicin Administration Evaluation Timepoints Key Findings
Rat Femur PEEK Plate and Screws Single Perioperative Instillation 4 and 8 weeks No adverse effects on bone healing; trend for enhanced healing at mid-dose. nih.govnih.govresearchgate.net
Rabbit Ulna Not specified Perioperative Infiltration and Instillation 2 and 10 weeks No adverse effects on bone healing, alone or with ropivacaine. nih.govnih.govresearchgate.net

The mechanism of action of this compound is intrinsically linked to its conversion to capsaicin, which is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.govmdpi.comalgologia.gr This receptor is a non-selective cation channel that is well-known for its role in nociception, but it is also expressed in bone cells, including osteoblasts and osteoclasts, suggesting a direct role in bone metabolism. nih.govmdpi.comfrontiersin.org

Studies have indicated that the TRPV1 signaling pathway is involved in both bone formation and resorption. mdpi.commdpi.com Activation of TRPV1 channels can influence the differentiation and activity of bone cells. mdpi.comfrontiersin.org For instance, some research suggests that TRPV1 activation can enhance RANKL-mediated differentiation of macrophages into osteoclasts, while its inhibition can reduce osteoclast formation. frontiersin.org Conversely, other studies have shown that capsaicin can suppress osteoclast formation and bone resorption induced by inflammatory stimuli like lipopolysaccharide (LPS). nih.gov This suggests a complex, context-dependent role for TRPV1 in bone remodeling. The positive effect of capsaicin on osteogenic activity is thought to occur through the interaction between TRPV1 and Calcitonin Gene-Related Peptide (CGRP). mdpi.com In studies where a TRPV1-deficient group was observed, delayed bone healing was noted, highlighting the receptor's active role in the healing process. mdpi.comnih.gov

The skeletal and nervous systems are intricately connected, with sensory nerves playing a significant role in the regulation of bone metabolism. mdpi.com TRPV1-positive sensory neurons can release neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which have been shown to influence bone cell activity. mdpi.commdpi.com

Capsaicin, the active metabolite of this compound, has been reported to cause an increase in the release of CGRP from sensory nerve endings. mdpi.com CGRP, in turn, has demonstrated positive effects on bone formation. nih.gov It has been shown to stimulate osteoblast proliferation and inhibit osteoclastogenesis and bone resorption. mdpi.com In distraction osteogenesis models, exogenous CGRP has been found to enhance bone regeneration and vessel formation. nih.gov Therefore, by activating TRPV1 and promoting the release of CGRP, this compound may indirectly support osteogenic activity and contribute to a favorable environment for bone healing. mdpi.compreprints.org This is supported by findings that capsaicin treatment can lead to an increase in the expression of genes involved in osteogenic differentiation, such as osteocalcin (B1147995) and bone sialoprotein. nih.gov

The autonomic and sensory nervous systems both exert influence over bone remodeling. mdpi.comnih.gov While the sympathetic nervous system is generally considered to increase bone resorption and decrease bone formation, the sensory nervous system, through the release of neuropeptides like CGRP, can have an anabolic effect on bone. mdpi.comnih.govpreprints.org

The action of this compound, via its active metabolite capsaicin, is primarily on the sensory nerves that express TRPV1. mdpi.comalgologia.gr By modulating the activity of these sensory nerves, this compound can influence the local neurochemical environment of the bone. The release of CGRP from these nerves can counteract the catabolic effects of the sympathetic nervous system and promote bone formation by stimulating osteoblasts. mdpi.com Studies have highlighted that regions of higher bone metabolism are more densely innervated, suggesting that this neural influence is a key component of bone reconstruction. mdpi.com

Nociceptive Pathway Modulation in Animal Models

A primary therapeutic goal of this compound is the management of postsurgical pain, which is achieved through the modulation of nociceptive pathways.

This compound's analgesic effect stems from the action of its active form, capsaicin, as a selective agonist of TRPV1 receptors located on primary afferent C-fiber nociceptors. nih.govalgologia.grfirstwordpharma.com These unmyelinated nerve fibers are responsible for transmitting pain signals.

The interaction of capsaicin with the TRPV1 receptor is characterized by a unique biphasic effect. nih.govalgologia.gr The initial activation of the receptor leads to a neuronal excitation, which is perceived as a burning or painful sensation. nih.gov This is followed by a prolonged period of desensitization, where the nociceptors become refractory and unresponsive to further stimuli. nih.govalgologia.gr This long-lasting state of desensitization is the basis for the durable analgesia provided by this compound. nih.govalgologia.gr This process is reversible and does not require the continuous presence of capsaicin to maintain the analgesic effect. algologia.gr This selective desensitization of pain-conducting nerve fibers occurs without causing the sensory numbness or motor weakness that is often associated with local anesthetics. firstwordpharma.comconcentricanalgesics.com

Differentiation from Motor Weakness or Sensory Numbness Phenotypes

A key focus of the preclinical evaluation of this compound has been to differentiate its selective analgesic properties from the non-specific sensory and motor deficits commonly associated with other classes of local analgesics, such as local anesthetics. Unlike agents that block nerve conduction indiscriminately, vocacapsaicin's mechanism is highly targeted. As a prodrug, it converts to capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. concentricanalgesics.compharmaceutical-technology.combusinesswire.com This receptor is primarily located on pain-specific sensory nerve fibers.

The activation of TRPV1 by capsaicin leads to a selective and long-lasting desensitization of these pain-conducting nerve fibers, which produces an analgesic effect without affecting other sensory modalities or motor function. concentricanalgesics.combusinesswire.comconcentricanalgesics.combiospace.com Preclinical and clinical reports consistently highlight that vocacapsaicin provides pain relief without causing the sensory numbness or motor weakness characteristic of local anesthetics like bupivacaine. pharmaceutical-technology.combusinesswire.comconcentricanalgesics.comneuro-central.com

In preclinical studies involving species such as rats and rabbits, comprehensive safety assessments were conducted. These evaluations included the monitoring of clinical signs, body weight, and food consumption. nih.govnih.govresearchgate.net Across these studies, there were no vocacapsaicin-related adverse effects on mortality or general clinical observations, which would have included notations of impaired movement, paralysis, or lack of response to stimuli. nih.govnih.govpatsnap.comresearchgate.net The absence of such findings in preclinical safety and tolerability studies supports the specific, non-debilitating mechanism of action of vocacapsaicin. nih.govresearchgate.net

Systemic Exposure of Vocacapsaicin and its Metabolites in Preclinical Species

Vocacapsaicin is a prodrug of trans-capsaicin, designed for site-specific, local administration. nih.govresearchgate.net Under physiological conditions, the free base form of vocacapsaicin undergoes rapid cyclization to yield its two sole conversion products: the active analgesic molecule, capsaicin, and an inactive cyclic urea metabolite known as CA-101. nih.govresearchgate.net

Pharmacokinetic properties of vocacapsaicin and its primary metabolites were evaluated in preclinical species, including rats and rabbits, following local administration in osteotomy models. nih.govnih.govresearchgate.net Plasma samples were collected and analyzed to characterize the systemic exposure to the parent compound and its metabolites. nih.govresearchgate.net The findings from these studies consistently demonstrated that systemic exposure to vocacapsaicin, as well as its metabolites capsaicin and CA-101, was transient. nih.govnih.govresearchgate.netpatsnap.comresearchgate.net This low and brief systemic exposure profile is consistent with its design as a locally acting agent for postsurgical pain management. nih.govnih.gov

Systemic Exposure Findings in Preclinical Species

SpeciesAnalyteKey FindingSource
RatVocacapsaicin & MetabolitesSystemic exposure was transient. nih.govnih.gov
RabbitVocacapsaicinSystemic exposure was transient. nih.govnih.gov
RabbitCapsaicin (Metabolite)Systemic exposure was transient. nih.govnih.gov
RabbitCA-101 (Metabolite)Pharmacokinetic characteristics were determined; exposure was transient. nih.gov

Chemical Synthesis and Structural Biology Research

Synthetic Pathways to Vocacapsaicin Hydrochloride

While no specific synthetic route for "this compound" is documented, the synthesis of any novel capsaicinoid would follow established principles, primarily involving the formation of an amide bond between a vanillylamine (B75263) moiety and a fatty acid derivative. chemicalbook.comnih.gov

The biosynthesis of capsaicin (B1668287) in Capsicum plants provides a blueprint for its chemical synthesis. It involves two main pathways: the phenylpropanoid pathway, which produces vanillylamine, and the fatty acid pathway, which generates the acyl portion of the molecule. nih.govnih.govwikipedia.org Chemical synthesis mimics this convergence.

A common and versatile method for synthesizing capsaicin and its analogs is the acylation of vanillylamine with a suitable acyl chloride. chemicalbook.comgoogle.com

Key Steps in a General Synthetic Pathway:

Synthesis of Vanillylamine: Vanillylamine is typically prepared from vanillin (B372448). One established method involves the reaction of vanillin with ammonium (B1175870) formate, followed by acid hydrolysis to yield vanillylamine hydrochloride. google.com A more recent approach utilizes a direct reductive amination of vanillin using reagents like Raney Nickel as a catalyst. google.com

Synthesis of the Acyl Moiety: The fatty acid component is synthesized separately. For capsaicin itself, this is (E)-8-methyl-6-nonenoic acid. For a novel analog, the structure of this acid would be varied. The synthesis often involves multi-step organic chemistry techniques, such as the Wittig reaction, to establish the correct geometry of any double bonds. google.com

Activation of the Carboxylic Acid: To facilitate the amide bond formation, the carboxylic acid is typically converted to a more reactive derivative, most commonly an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.org

Amidation Reaction: The final key step is the condensation reaction between vanillylamine and the activated acyl chloride. This is typically performed in the presence of a base (like sodium hydroxide) to neutralize the hydrochloric acid formed during the reaction, yielding the target capsaicinoid. chemicalbook.com The resulting product can be purified through techniques like column chromatography and recrystallization. chemicalbook.comgoogle.com

Recent advancements have focused on developing more sustainable and efficient methods, such as continuous flow synthesis, which can improve safety and yield by controlling reaction conditions precisely. acs.org Enzymatic synthesis using lipases has also been explored as a greener alternative to traditional chemical methods. chemicalbook.comnih.gov

Structure-Activity Relationship (SAR) Studies of Capsaicinoids and Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a capsaicinoid influences its biological activity, primarily its potency as a TRPV1 agonist. mdpi.com These studies have systematically explored modifications to different parts of the capsaicin molecule, which is generally divided into three key regions. mdpi.comresearchgate.net

Region A: The Aromatic Ring: This region, the 4-hydroxy-3-methoxybenzyl group (vanilloid ring), is critical for activity. The phenolic hydroxyl group at position 4 and the methoxy (B1213986) group at position 3 are considered essential for potent agonist activity. mdpi.comnih.gov Modifications in this area, such as altering or removing these groups, generally lead to a significant decrease in potency at the TRPV1 receptor. nih.govacs.org

Region B: The Amide Linkage: The amide bond is another crucial feature. It participates in hydrogen bonding within the TRPV1 receptor binding pocket. nih.gov Replacing the amide with an ester group, as seen in capsinoids, results in compounds that are significantly less pungent because the ester is more easily hydrolyzed, but they may retain other biological activities. mdpi.comacs.org

Region C: The Hydrophobic Acyl Chain: This flexible alkyl tail is the most commonly modified region in SAR studies. researchgate.netacs.org The length and degree of unsaturation of this chain significantly impact the compound's potency and properties. For instance, removing the double bond from capsaicin to form dihydrocapsaicin (B196133) results in a compound with similar pungency. Introducing longer or more unsaturated fatty acid chains can lead to analogs with reduced pungency but retained or even enhanced anti-inflammatory or anticancer activities. researchgate.net

These SAR studies provide a rational basis for designing new analogs with specific desired properties, such as high analgesic efficacy with reduced pungency. nih.govnih.gov

Table 1: Effect of Structural Modifications on TRPV1 Agonist Activity This table summarizes general findings from various Structure-Activity Relationship (SAR) studies on capsaicinoids.

Structural RegionModification ExampleGeneral Effect on TRPV1 Agonist PotencyReference(s)
Region A (Aromatic Ring)Removal of 4-OH groupSignificant decrease nih.gov, mdpi.com
Alteration of 3-methoxy groupDecrease nih.gov, acs.org
Region B (Linker)Replacement of amide with esterSignificant decrease (loss of pungency) mdpi.com, acs.org
Introduction of a reverse amidePotency can be retained or enhanced nih.gov
Region C (Alkyl Chain)Saturation of double bond (e.g., Dihydrocapsaicin)Potency largely retained researchgate.net
Lengthening or shortening the chainVariable; potency can decrease researchgate.net
Introduction of polar groups (e.g., PEG)Can reduce pungency while maintaining potency nih.gov

Design and Characterization of Novel Capsaicin Prodrugs and Analogs

The therapeutic potential of capsaicin is often limited by its intense pungency and irritation at the site of application. nih.govfrontiersin.org To overcome this, researchers have focused on designing novel analogs and prodrugs. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. researchgate.net

The primary goals for designing new capsaicin analogs and prodrugs are:

Reduce Pungency: Separate the analgesic effects from the burning sensation. nih.gov

Improve Pharmacokinetics: Enhance properties like solubility, stability, and bioavailability. frontiersin.orgscirp.org

Targeted Delivery: Engineer molecules that are activated at a specific site in the body. researchgate.net

One successful strategy involves modifying Region B. The creation of capsinoids, where the amide bond is replaced by an ester, results in compounds with significantly lower pungency that still possess beneficial biological effects. nih.gov Another approach involves creating a prodrug that is converted to a potent TRPV1 agonist after administration. For example, the novel analog YB-16 was designed as a prodrug of the potent TRPV1 agonist YB-11. YB-16 itself showed a more than 7-fold reduction in pungency compared to capsaicin in initial in-vivo studies. nih.gov

Characterization of these new compounds is a multi-step process. The chemical structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov Their biological activity is then assessed using in vitro assays, such as measuring calcium influx in cells engineered to express the TRPV1 receptor. nih.govmdpi.com Promising candidates are then evaluated in in vivo models to assess properties like analgesia and pungency. nih.gov

Table 2: Comparison of Selected Capsaicin Analogs This table presents data for specific capsaicin analogs from published research to illustrate the outcomes of novel design.

CompoundKey Structural ModificationTRPV1 Agonist Activity (EC₅₀)Relative Pungency (vs. Capsaicin)Reference
Capsaicin Parent Compound~0.11 µM100% nih.gov
Lipoic Acid Analog (Compound 4) Acyl chain replaced with α-Lipoic acid~0.13 µMNot Reported (but expected to be low) mdpi.com
YB-11 Reverse amide linker, rigid phenyl enamide tail~0.012 µMNot Reported (precursor to YB-16) nih.gov
YB-16 (Prodrug of YB-11) Polar PEG side chain on aromatic ring~0.93 µM~14% nih.gov
N-(3,4-Dihydroxybenzyl)nonanamide Methoxy group on ring replaced with hydroxyl~10 µMNot Reported nih.gov

Exploration of Novel Therapeutic and Research Applications

TRPV1 as a Broad Therapeutic Target Beyond Nociception

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is recognized for its crucial role in pain and temperature sensation. patsnap.comtandfonline.com However, its expression extends beyond sensory neurons to include the central nervous system, epithelial cells, immune cells, and tissues like the cardiovascular system and gastrointestinal tract. patsnap.com This widespread distribution points to its involvement in a variety of physiological processes beyond pain perception, such as inflammation, thermoregulation, and immune modulation. patsnap.comcsic.es

The therapeutic potential of modulating TRPV1 activity is being explored in numerous conditions. For instance, TRPV1's role in neurogenic inflammation, a process involving the release of neuropeptides like substance P and calcitonin gene-related peptide (CGRP), suggests its relevance in inflammatory disorders. mdpi.com While initial activation of TRPV1 can trigger the release of these pro-inflammatory substances, sustained activation leads to their depletion, resulting in a long-term reduction in pain and inflammation. patsnap.com This dual-phase response is a key principle behind the therapeutic application of TRPV1 agonists in chronic inflammatory pain. patsnap.com

Furthermore, research indicates that TRPV1's influence is not limited to neuronal pathways. It is also expressed in non-neuronal cells within the skin, such as immune cells and keratinocytes, where it may be involved in cell proliferation, differentiation, and the release of pro-inflammatory agents. frontiersin.org This suggests that targeting TRPV1 could be beneficial for cutaneous disorders characterized by overactivity of the channel. frontiersin.org The broad physiological roles of TRPV1 highlight its potential as a therapeutic target for a wide range of diseases beyond its well-established function in pain.

Investigational Applications of TRPV1 Agonists in Diverse Biological Systems

The therapeutic utility of TRPV1 agonists is being investigated across various biological systems, extending far beyond their established role in pain management.

TRPV1 channels are expressed in the airways, including on sensory neurons, airway smooth muscle, and epithelial cells. ecronicon.netmdpi.com Their activation by irritants can lead to an influx of calcium and the release of pro-inflammatory neuropeptides, contributing to neurogenic inflammation in the airways. mdpi.com Increased TRPV1 expression and sensitivity have been observed in patients with respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), often correlating with increased cough sensitivity to capsaicin (B1668287). mdpi.comnih.gov

Research suggests that TRPV1 plays a role in the inflammatory and activating characteristics of CD4+ T cells, which are significant in allergic asthma. ecronicon.net In animal models, targeting TRPV1 has been shown to reduce airway inflammation and other features of asthma. ecronicon.netmdpi.com For instance, the TRPV1 agonist capsaicin has been found to lessen neutrophil infiltration and levels of pro-inflammatory cytokines in a model of acute lung injury. nih.gov These findings suggest that TRPV1 agonists could have a therapeutic role in managing certain respiratory disorders by modulating inflammation. nih.gov

TRPV1 channels are widely distributed throughout the central nervous system (CNS), including in brain regions associated with learning, memory, and behavior, suggesting their potential involvement in neurological and psychiatric disorders. mdpi.comnih.gov While much of the research is still in early stages, some studies have pointed to a role for TRPV1 in modulating neuroinflammatory and neurodegenerative processes. patsnap.com

The activation of TRPV1 has been shown to influence synaptic plasticity, which is crucial for learning and memory. mdpi.comnih.gov For example, TRPV1 agonists have been observed to trigger long-term depression (LTD) at certain synapses in the hippocampus and protect against the effects of acute stress on spatial memory. mdpi.comnih.gov Conversely, the absence of TRPV1 has been linked to antidepressant and anxiolytic-like behaviors in animal models, indicating a complex role for this receptor in mood regulation. nih.gov The potential for TRPV1 modulators in treating conditions like epilepsy is also being explored, though this application remains largely investigational. patsnap.com

There is growing evidence for the involvement of TRPV1 in the regulation of whole-body metabolism, including glucose homeostasis, making it a potential therapeutic target for metabolic diseases like diabetes and obesity. nih.govmdpi.com TRPV1 is expressed in various tissues crucial for metabolism, such as the pancreas, adipose tissue, and the central nervous system. nih.govnih.gov

Studies have shown that activation of TRPV1 by agonists like capsaicin can have several beneficial metabolic effects. These include controlling body weight, improving glucose and insulin (B600854) levels, and modulating the secretion of hormones like glucagon-like peptide-1. nih.govnih.gov For instance, in animal models of obesity and type 2 diabetes, dietary capsaicin has been shown to reduce fasting glucose and triglyceride levels. nih.gov The proposed mechanisms for these effects include the stimulation of adiponectin, an increase in energy expenditure, and the modulation of inflammation in adipose and hepatic tissues. nih.govnih.gov While the exact mechanisms are still being fully elucidated, the findings suggest that TRPV1 agonists could offer a novel approach to managing metabolic disorders. nih.govnih.gov

The role of the TRPV1 channel in cancer is an area of active investigation, with studies suggesting its involvement in tumor growth, cell death, and metastasis. mdpi.comnih.gov TRPV1 expression levels are altered in various cancer cell types, and in some cases, higher expression correlates with tumor grading. nih.gov

Activation of TRPV1 by agonists like capsaicin has demonstrated potential anti-cancer effects in preclinical studies. mdpi.com One of the key mechanisms is the induction of apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov For example, TRPV1 activation can affect critical cell-growth pathways such as the PI3K/Akt and MAPK pathways. mdpi.com Furthermore, combining TRPV1 agonists with conventional chemotherapy may increase the sensitivity of cancer cells to these agents, potentially allowing for lower doses of chemotherapeutics and reducing side effects. mdpi.com Research has also highlighted the immunomodulatory functions of TRPV1, where its activation can enhance the immune response against tumors. mdpi.com For instance, TRPV1 activation can boost the antigen-presenting capabilities of dendritic cells and promote the release of pro-inflammatory cytokines from macrophages, which can help in sensitizing tumors to immune-mediated destruction. mdpi.com

Considerations and Future Directions in Vocacapsaicin Hydrochloride Research

Optimizing Prodrug Design for Enhanced Bioavailability and Targeted Delivery

A primary challenge in the systemic application of capsaicin (B1668287) is its low bioavailability and short half-life, largely due to high lipophilicity and rapid metabolism. nih.govnih.gov Prodrug strategies are a promising avenue to overcome these limitations. The design of vocacapsaicin hydrochloride would likely involve the covalent modification of the capsaicin molecule to alter its physicochemical properties.

Enhanced Bioavailability:

The oral bioavailability of capsaicin is limited by its poor water solubility and significant first-pass metabolism. nih.govgoogle.com Prodrug design can address this by attaching hydrophilic moieties, such as amino acids or sugars, to the capsaicin structure. nih.govnih.gov For instance, a phenylalanine-derived prodrug of capsaicin has been shown to increase cellular uptake by up to 250-fold through the L-type amino acid transporter 1 (LAT1). nih.gov This strategy not only improves absorption but can also prolong the systemic exposure time. nih.gov Another approach involves the formulation of self-assembled capsaicin prodrug nanoparticles, which have demonstrated a 3.2-fold increase in relative oral bioavailability compared to free capsaicin. cabidigitallibrary.org

Targeted Delivery:

Targeted delivery of this compound to specific tissues or cell types is crucial for maximizing therapeutic efficacy and minimizing systemic side effects. This can be achieved by designing the prodrug to be a substrate for transporters that are overexpressed in the target tissue. The LAT1 transporter, for example, is highly expressed on the blood-brain barrier and in some cancer cells, making it an attractive target for delivering capsaicin to the central nervous system or tumors. nih.govresearchgate.net Similarly, a galacturonic acid-capsaicin prodrug has been developed to target facilitative glucose transporters (GLUTs) on peripheral nerve barriers, enabling prolonged, localized nerve blockade. nih.gov

Future research in this area should focus on:

Linker Chemistry: Developing novel linkers that control the rate of capsaicin release in the target tissue. Glutathione-responsive linkers, for example, can ensure drug release in the tumor microenvironment, which has high concentrations of this reducing agent. acs.org

Nanotechnology-Based Systems: Exploring advanced nanoparticle formulations, such as liposomes and polymeric nanocapsules, to improve the stability and release profile of this compound. nih.govgoogle.com

Multi-Targeting: Designing prodrugs that can simultaneously target multiple tissues or pathways involved in a disease state, such as the dual-targeting of the brain and pancreas in diseases with linked pathologies like neurodegeneration and diabetes. nih.gov

Table 1: Strategies for Optimizing Capsaicin Prodrugs

StrategyMechanismExampleOutcomeReference
Amino Acid ConjugationUtilizes L-type amino acid transporter 1 (LAT1) for enhanced uptake.Phenylalanine-capsaicin prodrugUp to 250-fold increased cellular uptake; prolonged exposure time. nih.gov
Sugar Moiety ConjugationTargets facilitative glucose transporters (GLUTs) on peripheral nerve barriers.Galacturonic acid-capsaicin prodrugProlonged, nociceptive-selective nerve blockade. nih.gov
Nanoparticle FormulationSelf-assembly of prodrug into nanoparticles for improved stability and absorption.Capsaicin-SSVE nanoparticles3.2-fold higher relative oral bioavailability. cabidigitallibrary.org
Responsive LinkersCleavage of the linker in response to specific physiological conditions (e.g., high glutathione (B108866) levels).GSH-responsive capsaicin prodrug micellesTargeted release in the tumor microenvironment. acs.org

Addressing Neurotoxicological Considerations of High-Dose Capsaicin

While offering therapeutic benefits, high doses of capsaicin can induce neurotoxicity, a critical consideration for the development of this compound. mdpi.comspandidos-publications.com This neurotoxicity is primarily directed at the small-diameter sensory neurons of the dorsal root ganglion (DRG). mdpi.comnih.gov

Capsaicin's interaction with the transient receptor potential vanilloid 1 (TRPV1) on sensory neurons leads to an influx of calcium ions. nih.govmdpi.com At high concentrations, this can trigger a cascade of events leading to the depletion of neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, from these neurons. nih.govjneurosci.orgcas.cz

Research Findings:

Systemic administration of capsaicin in animal models has been shown to cause a significant reduction in CGRP-immunoreactive neurons in the DRG. nih.goven-journal.org

The depletion of CGRP is dose-dependent, with higher concentrations of capsaicin leading to a more pronounced and lasting effect. nih.govjneurosci.org

This neuropeptide depletion is a key mechanism behind capsaicin's analgesic effects, as CGRP is a potent vasodilator and a key player in the transmission of pain signals. mdpi.comspringermedizin.de

Table 2: Effect of Capsaicin on Dorsal Root Ganglion Neurons

ParameterEffect of High-Dose CapsaicinMechanismReference
CGRP LevelsDepletionActivation of TRPV1, leading to release and subsequent depletion from nerve terminals. nih.govjneurosci.orgcas.cz
Substance P LevelsDepletionCo-released with CGRP following TRPV1 activation. jneurosci.orgcas.cz
Neuron ViabilityDegeneration of a subpopulation of small-diameter neurons.Excitotoxicity due to excessive calcium influx. mdpi.comnih.gov

The long-term effects of capsaicin on sensory receptors are complex, involving both functional and structural changes. Repeated or high-dose application of capsaicin leads to a phenomenon known as "defunctionalization" or desensitization of TRPV1-expressing nerve fibers. spandidos-publications.comspandidos-publications.com

Mechanisms of Modulation:

Receptor Desensitization: Continuous activation of TRPV1 by capsaicin leads to a refractory state where the receptor no longer responds to stimuli. spandidos-publications.com This is partly due to calcium-dependent dephosphorylation of the TRPV1 channel. nih.gov

Axonal Degeneration: High concentrations of capsaicin can cause a reversible degeneration of epidermal nerve fibers. mdpi.comspandidos-publications.com However, studies have shown that these fibers can regenerate over time. probiologists.com

Modulation of Synaptic Transmission: Capsaicin can induce a prolonged increase in presynaptic calcium levels and enhance the release of glutamate (B1630785) at sensory synapses, contributing to long-term changes in synaptic plasticity. nih.gov

Future research on this compound must carefully evaluate its neurotoxic potential. This includes detailed studies on its effects on DRG neuron health, the reversibility of CGRP depletion, and the long-term consequences of sensory receptor modulation. The goal is to design a prodrug that delivers the therapeutic benefits of capsaicin while remaining below the threshold for irreversible neurotoxicity. This may involve optimizing the release kinetics to maintain a therapeutic window that induces analgesia without causing significant neuronal damage.

Q & A

Q. What is the mechanism of action of Vocacapsaicin hydrochloride in modulating TRPV1 receptors, and how does its prodrug design enhance therapeutic delivery?

this compound functions as a non-opioid TRPV1 agonist, acting as a water-soluble prodrug of capsaicin. Upon local administration, it undergoes rapid pH-dependent intramolecular cyclization to release capsaicin, which activates TRPV1 channels on nociceptive neurons. This activation induces transient depolarization followed by prolonged desensitization, blocking pain signaling . The prodrug’s enhanced solubility (>100-fold compared to capsaicin) allows efficient tissue penetration and rapid conversion (half-life <5 minutes), ensuring localized therapeutic effects without systemic toxicity .

Q. How can researchers validate TRPV1 activation by this compound in preclinical models?

Methodological validation involves:

  • Calcium imaging assays in TRPV1-expressing cell lines (e.g., HEK293) to measure intracellular Ca²⁺ flux post-treatment.
  • Electrophysiological studies in dorsal root ganglion (DRG) neurons to assess channel currents.
  • Behavioral pain models (e.g., thermal hyperalgesia in rodents) to evaluate dose-dependent analgesia. Controls should include TRPV1 antagonists (e.g., capsazepine) to confirm receptor specificity .

Q. What pharmacokinetic parameters distinguish this compound from native capsaicin?

Key differences include:

  • Solubility : Vocacapsaicin’s water solubility (>100-fold higher) enables formulation in standard aqueous solutions, unlike capsaicin, which requires organic solvents .
  • Conversion kinetics : Rapid pH-dependent release of capsaicin (t₁/₂ <5 minutes) ensures immediate bioavailability at the target site .
  • Tissue retention : Localized conversion minimizes systemic absorption, reducing off-target effects .

Advanced Research Questions

Q. How should a randomized controlled trial (RCT) be designed to evaluate this compound’s efficacy in postoperative pain management?

An RCT should:

  • Enroll patients undergoing standardized surgical procedures (e.g., bunionectomy) as a pain model.
  • Randomize cohorts to receive intraoperative local administration of Vocacapsaicin (e.g., 0.30 mg/mL) vs. placebo, with blinding of patients and assessors .
  • Primary endpoints : Reduction in resting pain scores (e.g., 33% decrease over 96 hours) and opioid consumption (e.g., 50% reduction) .
  • Secondary endpoints : Long-term pain relief (e.g., 1-week follow-up), safety profiles, and functional recovery metrics. Statistical power analysis should account for anticipated effect sizes and attrition rates .

Q. How can researchers resolve contradictions in clinical data regarding Vocacapsaicin’s efficacy across different surgical models?

Contradictions may arise from variations in:

  • Surgical site anatomy (e.g., bunionectomy vs. abdominal hernia repair), affecting drug diffusion and retention.
  • Dosing protocols (e.g., volume and concentration adjustments for larger surgical fields). Methodological solutions include:
  • Dose-ranging studies to establish optimal tissue-specific parameters.
  • Pharmacodynamic modeling to correlate local drug concentration with pain reduction.
  • Meta-analysis of pooled data from multiple trials to identify confounding variables .

Q. What experimental strategies optimize the conversion efficiency of this compound to capsaicin in vivo?

Strategies include:

  • pH modulation : Adjusting the microenvironment at the administration site to favor cyclization (e.g., buffered solutions).
  • Enzymatic co-administration : Using esterases or phosphatases to accelerate prodrug cleavage.
  • Nanocarrier systems : Encapsulating Vocacapsaicin in pH-sensitive liposomes for controlled release. Validation requires HPLC or LC-MS quantification of capsaicin levels in tissue biopsies post-administration .

Q. How can researchers ensure methodological rigor in preclinical studies of this compound?

Rigor is achieved through:

  • Replication : Independent validation of TRPV1 activation and analgesic effects across multiple labs.
  • Blinding : Concealing treatment groups during data collection and analysis.
  • Negative controls : Including TRPV1-knockout models or antagonist pre-treatment.
  • Data transparency : Publishing raw datasets (e.g., calcium imaging traces, behavioral metrics) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.